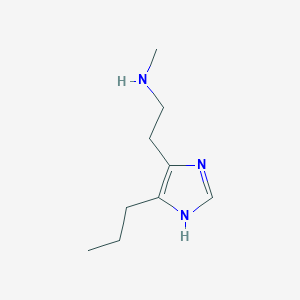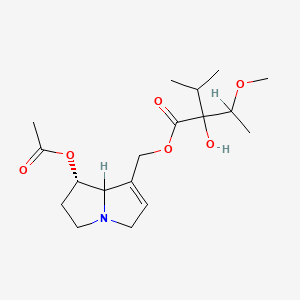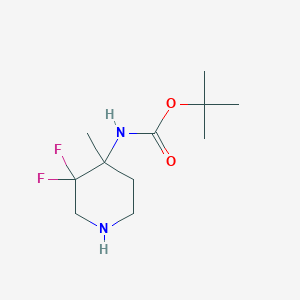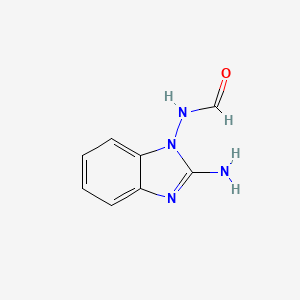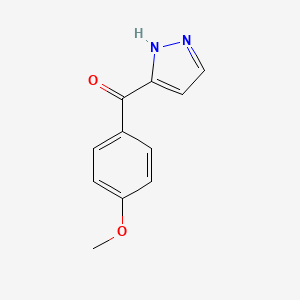
(4-Methoxyphenyl)(1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 166870: . This compound is known for its vasodilatory properties, which means it can cause the dilation of blood vessels. It is used in the treatment of angina pectoris and ischemic heart disease due to its ability to generate nitric oxide .
Métodos De Preparación
The synthesis of aminoethyl nitrate involves the reaction of ethanolamine with nitric acid. The hydroxy group of ethanolamine reacts with the hydroxy group of nitric acid to form the nitrate ester . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Análisis De Reacciones Químicas
Aminoethyl nitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various nitrogen oxides.
Reduction: Reduction of aminoethyl nitrate can yield ethanolamine and nitric oxide.
Substitution: The nitrate group can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Aminoethyl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitrate esters.
Biology: Due to its vasodilatory properties, it is used in studies related to cardiovascular health and the mechanisms of vasodilation.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of aminoethyl nitrate involves the generation of nitric oxide. Nitric oxide is a potent vasodilator that relaxes the smooth muscles in blood vessels, leading to their dilation. This process helps in reducing blood pressure and improving blood flow. The molecular targets involved in this mechanism include the nitric oxide receptors and the signaling pathways that mediate vasodilation .
Comparación Con Compuestos Similares
Aminoethyl nitrate can be compared with other nitrate esters such as glyceryl trinitrate (nitroglycerin) and isosorbide dinitrate. These compounds also generate nitric oxide and have similar vasodilatory effects. aminoethyl nitrate is unique in its specific structure and the conditions under which it is synthesized and used .
Similar Compounds
- Glyceryl trinitrate (nitroglycerin)
- Isosorbide dinitrate
- Pentaerythritol tetranitrate
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Propiedades
Número CAS |
19854-93-4 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-12-13-10/h2-7H,1H3,(H,12,13) |
Clave InChI |
YPEMQMDWCPHMIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


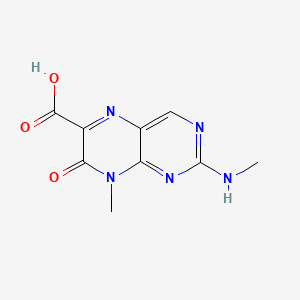
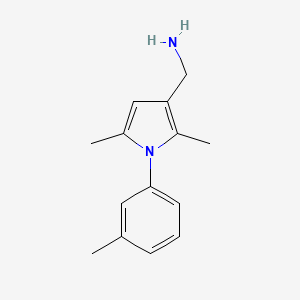
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
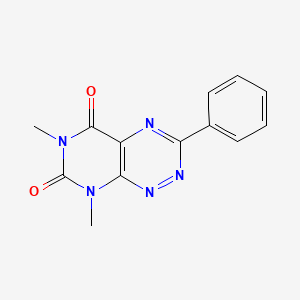
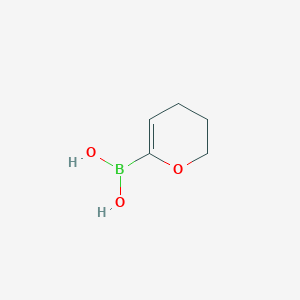
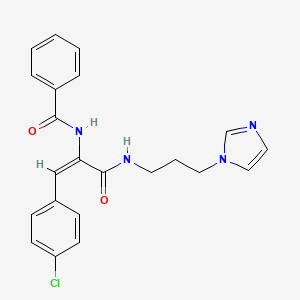

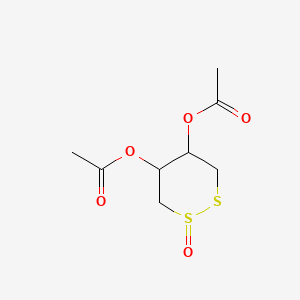
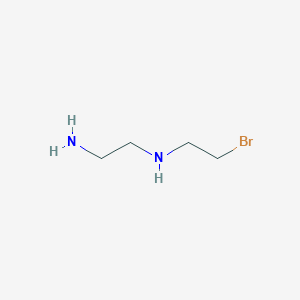
![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)
